4-Fluoro-N-(4-isopropylphenyl)benzamide
Description
4-Fluoro-N-(4-isopropylphenyl)benzamide is a benzamide derivative characterized by a fluorine atom at the para position of the benzoyl ring and a 4-isopropylphenyl group attached to the amide nitrogen. This compound’s structure combines lipophilic (isopropyl) and electron-withdrawing (fluoro) groups, which may influence its physicochemical properties and biological activity .
Properties
CAS No. |
101398-06-5 |
|---|---|
Molecular Formula |
C16H16FNO |
Molecular Weight |
257.30 g/mol |
IUPAC Name |
4-fluoro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16FNO/c1-11(2)12-5-9-15(10-6-12)18-16(19)13-3-7-14(17)8-4-13/h3-11H,1-2H3,(H,18,19) |
InChI Key |
HUQDLXDEERRJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(4-isopropylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 4-isopropylaniline as the primary starting materials.
Amide Formation: The 4-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting 4-fluorobenzoyl chloride is then reacted with 4-isopropylaniline in the presence of a base such as triethylamine (Et3N) to form the desired amide product, 4-Fluoro-N-(4-isopropylphenyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-N-(4-isopropylphenyl)benzamide would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Handling: Handling large quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-isopropylphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for oxidation.
Major Products
Substitution: Products depend on the nucleophile used; for example, methoxy-substituted benzamides.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
4-Fluoro-N-(4-isopropylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-isopropylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong interactions, while the isopropyl group can influence the compound’s hydrophobicity and overall molecular conformation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Comparison of Substituents and Molecular Properties
Key Observations :
- Electron-Withdrawing vs. The isopropyl group in the target compound likely improves membrane permeability due to its lipophilicity .
- Spectral Signatures : The carbonyl stretch (ν(C=O)) in IR spectra is consistent across benzamides (~1660–1680 cm⁻¹), while NH stretches vary based on tautomeric forms (e.g., thione vs. thiol in triazole derivatives ).
Table 2: Reported Bioactivities of Analogs
Key Insights :
Structural Stability and Computational Insights
- 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide : DFT studies reveal a HOMO-LUMO gap of 4.12 eV, indicating moderate reactivity. Crystal packing is stabilized by N–H···O and O–H···O hydrogen bonds .
- Triazole Derivatives () : Tautomeric equilibria (thione vs. thiol) affect stability and intermolecular interactions, as confirmed by IR and NMR .
Biological Activity
4-Fluoro-N-(4-isopropylphenyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and applications in research and medicine.
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H18FNO
- Molecular Weight : 273.32 g/mol
Antifungal Activity
Research indicates that 4-fluoro-N-(4-isopropylphenyl)benzamide may possess antifungal properties similar to those identified in other structurally related compounds. The inhibition of SDH suggests a potential for significant antifungal efficacy, particularly against resistant strains.
Antibacterial Activity
Benzamides, including derivatives similar to 4-fluoro-N-(4-isopropylphenyl)benzamide, have been evaluated for their antibacterial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating a potential for this compound to exhibit similar activity .
Study on Antifungal Efficacy
A study evaluating the antifungal activity of benzamide derivatives reported that modifications in the aromatic ring significantly affected their potency against fungal pathogens. The presence of fluorine atoms was associated with enhanced activity due to increased lipophilicity and better interaction with fungal cell membranes.
Antibacterial Evaluation
In another investigation focusing on benzamide derivatives, compounds were synthesized and tested for their antibacterial properties against Bacillus subtilis. The results indicated that structural modifications could lead to improved antibacterial efficacy. While specific data on 4-Fluoro-N-(4-isopropylphenyl)benzamide is not yet available, the trends observed suggest promising potential .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
